molecular formula C8H9NO3S B2777718 2-(N-methyl-1-thiophen-3-ylformamido)acetic acid CAS No. 926215-69-2

2-(N-methyl-1-thiophen-3-ylformamido)acetic acid

Cat. No.: B2777718
CAS No.: 926215-69-2
M. Wt: 199.22
InChI Key: IYZZZYVAXLKCNY-UHFFFAOYSA-N
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Description

2-(N-methyl-1-thiophen-3-ylformamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-1-thiophen-3-ylformamido)acetic acid typically involves the reaction of thiophene derivatives with formamide and acetic acid under controlled conditions. Specific details on the reaction conditions, such as temperature and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-1-thiophen-3-ylformamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2-(N-methyl-1-thiophen-3-ylformamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-methyl-1-thiophen-3-ylformamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    2-(N-methyl-1-thiophen-2-ylformamido)acetic acid: A structural isomer with the formamido group attached to a different position on the thiophene ring.

Uniqueness

2-(N-methyl-1-thiophen-3-ylformamido)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-[methyl(thiophene-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZZYVAXLKCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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